molecular formula C8H12N2O2 B12978274 (S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol

(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol

Cat. No.: B12978274
M. Wt: 168.19 g/mol
InChI Key: OWEMDYVRTMCRGM-LURJTMIESA-N
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Description

(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol is a chiral compound with a pyridine ring substituted at the 3-position with a hydroxyl group and at the 2-position with a side chain containing an amino and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: A hydroxyl group is introduced at the 3-position of the pyridine ring.

    Side Chain Introduction: The side chain containing the amino and hydroxyl groups is introduced at the 2-position through a series of reactions, including nucleophilic substitution and reduction.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to ensure high yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol: The enantiomer of the compound with different stereochemistry.

    2-(1-Amino-3-hydroxypropyl)pyridin-3-ol: Without specific stereochemistry.

    3-Hydroxypyridine Derivatives: Compounds with similar structures but different substituents.

Uniqueness

(S)-2-(1-Amino-3-hydroxypropyl)pyridin-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-[(1S)-1-amino-3-hydroxypropyl]pyridin-3-ol

InChI

InChI=1S/C8H12N2O2/c9-6(3-5-11)8-7(12)2-1-4-10-8/h1-2,4,6,11-12H,3,5,9H2/t6-/m0/s1

InChI Key

OWEMDYVRTMCRGM-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](CCO)N)O

Canonical SMILES

C1=CC(=C(N=C1)C(CCO)N)O

Origin of Product

United States

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